4-メトキシエストラジオール

概要

説明

4-Methoxyestradiol is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estradiol. It is formed by the action of catechol O-methyltransferase on the intermediate 4-hydroxyestradiol. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .

科学的研究の応用

Chemistry: Used as a reference compound in the study of estrogen metabolism and for the synthesis of other estrogen derivatives.

Biology: Investigated for its role in cellular processes and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential anticancer properties, particularly in breast cancer, due to its ability to inhibit cell proliferation and induce apoptosis.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

作用機序

Target of Action

4-Methoxyestradiol (4-ME2) is an endogenous, naturally occurring methoxylated catechol estrogen and metabolite of estradiol . It is formed by catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . It has estrogenic activity similar to estrone and 4-hydroxyestrone .

Mode of Action

4-ME2 is an angiogenesis inhibitor, and has been shown to attack both tumor cells and their blood supply in preclinical testing . It is a naturally occurring estrogen metabolite but has no undesired estrogenic activity .

Biochemical Pathways

The oxidation of estradiol at C4 by CYP1B1 leads to the production of 4-hydroxyestradiol (4HE), a catechol estradiol with reactive oxygen species (ROS)-dependent, but ER-independent, carcinogenic effects . 4HE can undergo methylation by COMT to 4-methoxyestradiol (4ME), oxidation to quinones, or dehydrogenation (by 17β–HSD) to 4 .

Pharmacokinetics

It is known that catechol estrogens are methylated by the catechol–o–methyltransferase (comt) to 2-, 3- and 4-methoxyestrogens . From hydroxyestradiols, COMT generates two products, 2-methoxyestradiol (2-MeOE 2) and 2–hydroxy–3–methoxyestradiol (2–OH–3–MeOE 2), from 2-OHE 2, but only one product, 4-methoxyestradiol (4-MeOE 2), from 4-OHE 2 .

Action Environment

It is known that hormonal imbalance caused by unopposed estrogen affects the expression of genes involved in cell proliferation and apoptosis, which can lead to uncontrolled cell growth and carcinogenesis . In addition, due to their ability to cause oxidative stress, estradiol metabolites have both carcinogenic and anticarcinogenic properties .

生化学分析

Biochemical Properties

4-Methoxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is formed by the enzyme catechol O-methyltransferase (COMT) via the intermediate 4-hydroxyestradiol . This process involves the methylation of 4-hydroxyestradiol . The nature of these interactions involves enzymatic catalysis where COMT adds a methyl group to 4-hydroxyestradiol, converting it into 4-Methoxyestradiol .

Cellular Effects

4-Methoxyestradiol has been shown to induce oxidative DNA damage in human lung epithelial cells . It also elevates reactive oxygen species (ROS) and superoxide dismutase (SOD) activities in H1355 cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4-Methoxyestradiol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

4-Methoxyestradiol is involved in the metabolic pathway of estradiol . It is formed from estradiol through a methylation process facilitated by the enzyme catechol-O-methyltransferase (COMT) . This could also include any effects on metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: 4-Methoxyestradiol can be synthesized through the methylation of 4-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of 4-Methoxyestradiol involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

Oxidation: 4-Methoxyestradiol can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted estradiol derivatives

類似化合物との比較

2-Methoxyestradiol: Another methoxylated estrogen with similar anticancer properties.

4-Hydroxyestradiol: The intermediate in the synthesis of 4-Methoxyestradiol, also exhibiting estrogenic activity.

Estrone: A naturally occurring estrogen with similar biological activity.

Uniqueness: 4-Methoxyestradiol is unique due to its specific methoxylation at the 4-position, which influences its biological activity and metabolism. This structural modification imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

生物活性

4-Methoxyestradiol (4-MeO-E2) is a significant bioactive metabolite of estradiol, formed through the methylation process mediated by catechol-O-methyltransferase (COMT). This compound exhibits unique biological activities that differentiate it from its parent hormone, estradiol, particularly in its interactions with estrogen receptors and its potential therapeutic applications.

Chemical Structure and Properties

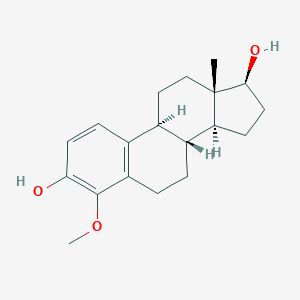

4-Methoxyestradiol has the chemical formula CHO and features a methoxy group at the 4-position of the phenolic ring. This structural modification results in significantly different biological activities compared to estradiol, including minimal affinity for estrogen receptors and reduced impact on steroid hormone binding globulin (SHBG) levels .

Antiangiogenic and Antiproliferative Effects

4-Methoxyestradiol is recognized for its antiangiogenic and antiproliferative properties. These effects are crucial in inhibiting new blood vessel formation and cell proliferation, making it a promising candidate for cancer treatment. Studies have demonstrated that 4-MeO-E2 can significantly inhibit cell growth and induce mitotic arrest in various cancer cell lines, including human lung epithelial cells .

Table 1: Biological Effects of 4-Methoxyestradiol

| Biological Activity | Description |

|---|---|

| Antiangiogenic | Inhibits formation of new blood vessels, potentially reducing tumor growth. |

| Antiproliferative | Reduces cell proliferation in cancerous cells, leading to mitotic arrest. |

| Induction of Oxidative Stress | Increases levels of reactive oxygen species (ROS) and superoxide dismutase (SOD). |

The antiangiogenic effects of 4-Methoxyestradiol are mediated through an estrogen receptor-independent mechanism , which differentiates it from traditional estrogenic compounds. It has been shown to modulate oxidative stress pathways, leading to increased ROS production and oxidative DNA damage in treated cells . This mechanism may contribute to its potential use in therapeutic contexts, particularly for hormone-dependent cancers.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of 4-Methoxyestradiol:

- Lung Cancer Study : In experiments involving human lung epithelial cells, treatment with 4-MeO-E2 resulted in a marked decrease in cell viability and an increase in markers indicative of oxidative stress. The study concluded that these effects could be beneficial in curbing the proliferation of lung cancer cells .

- Breast Cancer Risk Mitigation : Research has indicated that 4-Methoxyestradiol may play a role in reducing breast cancer risk by detoxifying catechol estrogens through methylation processes. This pathway potentially lowers the formation of genotoxic metabolites that can damage DNA .

- Oxidative Damage Assessment : A quantitative comet assay demonstrated that exposure to 4-MeO-E2 led to significant oxidative DNA damage in human lung cells, highlighting both the risks and therapeutic implications of this compound .

Implications for Therapeutic Use

Given its unique properties, 4-Methoxyestradiol holds promise as a therapeutic agent not only for cancer treatment but also for cardiovascular health management. Its ability to modulate estrogenic effects without directly stimulating estrogen receptors may offer advantages in treating conditions influenced by hormonal imbalances.

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949596 | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26788-23-8 | |

| Record name | 4-Methoxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyestradiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。